N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
“N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Synthesis Analysis
The compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis
The compound was obtained by a N-acylation reaction . This involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .Physical And Chemical Properties Analysis
The compound is a heterocyclic amide derivative . Further physical and chemical properties specific to “N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide” are not available in the sources I found.Scientific Research Applications
- Compound I was evaluated for its in vitro antioxidant activity using the ABTS assay. While it exhibited moderate antioxidant properties, further investigations could explore its potential as a natural antioxidant or as an ingredient in functional foods or cosmetics .
- Under aseptic conditions, compound I was tested against Gram-positive and Gram-negative bacterial strains. It also demonstrated significant activity against yeasts, including Candida glabrata and Candida krusei. These findings highlight its potential as an antimicrobial agent .
- Computational studies using density functional theory (DFT) revealed insights into the interactions between compound I and DNA bases (guanine, thymine, adenine, and cytosine). Electrophilicity-based charge transfer and other parameters were computed to understand these interactions .
- Compound I was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. Its structure was characterized using elemental analyses, FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography. Crystal packing is stabilized by hydrogen bonds .
- Given the presence of amide bonds in proteins and peptides, compound I’s structure may inspire the design of bioactive molecules. Its potential as an antifungal, antibacterial, or anti-inflammatory agent warrants further investigation .
- Amides play a crucial role in polymers, dyes, and liquid crystals. Exploring compound I’s compatibility with various materials could lead to innovative applications in these fields .
Antioxidant Activity
Antimicrobial Properties
Biological Molecule Interactions
Structural Characterization
Biological Applications
Materials Science and Polymers
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, including proteins and dna .
Mode of Action
It was found that the compound could interact with dna bases such as guanine, thymine, adenine, and cytosine . This suggests that it may exert its effects by interacting with the genetic material of cells.
Biochemical Pathways
The compound’s interaction with dna suggests that it may influence various cellular processes, including replication, transcription, and translation .
Result of Action
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide has been found to exhibit moderate antioxidant activity and significant antimicrobial properties . It demonstrated activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts .
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-7-5-10(8(2)16-7)11(15)14-12-9(6-13)3-4-17-12/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSPKHPUVKFGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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